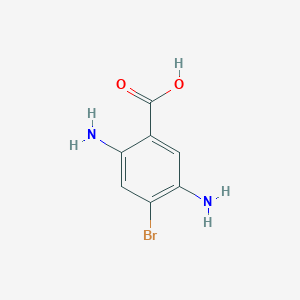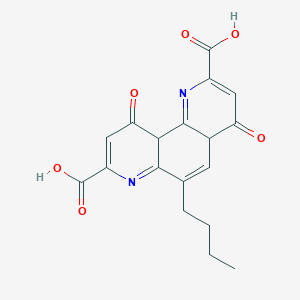
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound that combines a zinc ion with a pyrimidine derivative and a dimethylpropanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with zinc and 2,2-dimethylpropanoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions could use reducing agents such as sodium borohydride .
Major Products
The major products of these reactions would depend on the specific reagents used. For example, substitution with an amine could yield an amino-pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.
Wirkmechanismus
The mechanism of action of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The zinc ion can coordinate with various functional groups, altering the activity of the target molecule. This coordination can affect pathways involved in cellular processes, making the compound useful for studying biochemical mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate.
2,2-Dimethylpropanoic Acid: Another precursor used in the synthesis.
Other Zinc Complexes: Compounds like zinc acetate or zinc chloride, which also involve zinc coordination but with different ligands.
Uniqueness
This compound is unique due to its combination of a pyrimidine derivative with a zinc ion and a dimethylpropanoate group. This unique structure provides specific chemical properties and reactivity that can be leveraged in various scientific applications .
Eigenschaften
Molekularformel |
C9H10Cl2N2O2Zn |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-4(6)8-2-7-3;/h1-3H3,(H,6,7);2H;/q;-1;+2/p-1 |
InChI-Schlüssel |
BVWJWCPXIXFNNF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].C1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B14789785.png)

![4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B14789793.png)
![(2R,16S)-15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14789797.png)



![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)


![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
